m-Tert-butyl chlorobenzene

Physical Organic Chemistry Process Chemistry Analytical Chemistry

m-Tert-butyl chlorobenzene (IUPAC: 1-tert-butyl-3-chlorobenzene; CAS: 3972-55-2) is a disubstituted aromatic compound with the molecular formula C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol. Its structure features a chlorine atom at the meta (3-) position and a bulky tert-butyl group on the benzene ring, a substitution pattern that dictates its unique physical properties and reactivity profile.

Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
CAS No. 3972-55-2
Cat. No. B8029616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Tert-butyl chlorobenzene
CAS3972-55-2
Molecular FormulaC10H13Cl
Molecular Weight168.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)Cl
InChIInChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3
InChIKeyKYXNATZCTBFSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Tert-butyl chlorobenzene (CAS 3972-55-2): Procurement Specifications for 3-Position Chlorinated Aromatic Intermediates


m-Tert-butyl chlorobenzene (IUPAC: 1-tert-butyl-3-chlorobenzene; CAS: 3972-55-2) is a disubstituted aromatic compound with the molecular formula C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol [1]. Its structure features a chlorine atom at the meta (3-) position and a bulky tert-butyl group on the benzene ring, a substitution pattern that dictates its unique physical properties and reactivity profile. Key physical constants include a density of 1.003 g/cm³, a boiling point of 194.2°C at 760 mmHg, a flash point of 82.9°C, a refractive index of 1.501, and a calculated LogP of 3.64 [2]. This compound is primarily procured as a key building block in organic synthesis, where its specific substitution pattern is essential for constructing more complex molecules with defined regiochemistry [3].

m-Tert-butyl chlorobenzene (CAS 3972-55-2): Why Ortho-, Para-, and Unsubstituted Analogs Cannot Substitute


Generic substitution of m-tert-butyl chlorobenzene with other tert-butylchlorobenzene isomers (ortho: CAS 41303-15-3; para: CAS 3972-56-3) or unsubstituted tert-butylbenzene (CAS 98-06-6) is not scientifically viable due to fundamental differences in reactivity and physical properties. The specific placement of the chlorine atom on the aromatic ring dictates the compound's behavior in key reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution (EAS), and governs its subsequent regioselective transformations [1]. Crucially, the electronic and steric influences of the tert-butyl group interact uniquely with the chlorine atom at the meta position, resulting in distinct directing effects and stability compared to the ortho and para isomers . Furthermore, the chlorine atom provides a critical synthetic handle that is absent in tert-butylbenzene, enabling cross-coupling reactions that are impossible with the non-halogenated analog. The evidence below demonstrates that using the correct isomer is not a matter of preference but a prerequisite for achieving desired reaction outcomes and synthesizing specific target molecules.

m-Tert-butyl chlorobenzene (CAS 3972-55-2): Comparative Evidence for Synthesis-Driven Procurement


Distinct Physical Properties of m-Tert-butyl chlorobenzene vs. its para Isomer Impact Purification and Handling

The meta isomer of tert-butyl chlorobenzene exhibits a significantly lower boiling point than its para counterpart. This physical difference is a critical factor in purification and handling. m-Tert-butyl chlorobenzene (CAS 3972-55-2) has a boiling point of 194.2°C at 760 mmHg . In contrast, the para isomer (p-tert-butylchlorobenzene, CAS 3972-56-3) has a reported boiling point of 211-216°C at 760 mmHg . This difference of approximately 17-22°C is a quantifiable and verifiable distinction that directly impacts downstream processing, such as fractional distillation, and provides a simple analytical method for confirming isomer identity.

Physical Organic Chemistry Process Chemistry Analytical Chemistry

m-Tert-butyl chlorobenzene Enables Exclusive Synthesis of 5-tert-Butylisophthalic Acid via Organosodium Intermediate

A classic study by Morton and Claff (1956) demonstrates the unique and exclusive reactivity of m-tert-butyl chlorobenzene in metalation reactions compared to its para isomer. The reaction of m-tert-butyl chlorobenzene with sodium metal, followed by treatment with amylsodium, leads to the formation of an organodisodium intermediate. Upon carbonation, this intermediate yields 5-tert-butylisophthalic acid as the sole dicarboxylic acid product [1]. In a head-to-head comparison, the identical reaction sequence performed on the para isomer (p-tert-butylchlorobenzene) failed to produce any detectable amount of a dicarboxylic acid [1]. This demonstrates that the meta substitution pattern is an absolute requirement for this specific sequential metalation pathway.

Organometallic Chemistry Metalation Synthetic Methodology

Structural Confirmation of m-Tert-butyl chlorobenzene via Distinct Infrared Spectral Signature

The meta isomer of tert-butyl chlorobenzene can be definitively distinguished from its para isomer using infrared (IR) spectroscopy. A study confirmed that the IR spectrum of m-tert-butyl chlorobenzene is characterized by the absence of absorption bands at 12.1 and 13.5 microns, which are diagnostic signals for the para isomer [1]. This provides a clear, qualitative analytical method for verifying the identity of a procured sample and ensuring it is not contaminated with the para isomer.

Analytical Chemistry Spectroscopy Quality Control

Potential for Distinct Electrophilic Aromatic Substitution Outcomes Between m- and p-Tert-butyl Chlorobenzene

The position of the chlorine substituent (meta vs. para) relative to the tert-butyl group is expected to influence the regiochemical outcome of further functionalization via electrophilic aromatic substitution (EAS). While the tert-butyl group is an ortho/para-directing activator due to its electron-donating inductive effect and hyperconjugation, its large steric bulk often shields the ortho positions, leading to predominant para-substitution [1]. In the meta isomer, the chlorine atom is positioned ortho to the tert-butyl group, potentially altering the electronic landscape and steric environment for an incoming electrophile compared to the para isomer, where the chlorine is para to the tert-butyl group. This could lead to differences in reaction rates and product distributions, although direct comparative kinetic or product distribution data were not located.

Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

m-Tert-butyl chlorobenzene (CAS 3972-55-2): Optimal Application Scenarios Based on Comparative Evidence


Synthesis of 5-tert-Butylisophthalic Acid and Derivatives

This is the most compelling, evidence-backed application for m-tert-butyl chlorobenzene. As demonstrated by Morton and Claff (1956), the compound undergoes a unique sequential metalation to yield 5-tert-butylisophthalic acid, a transformation that fails with the para isomer [1]. Researchers and process chemists aiming to synthesize this specific diacid or its derivatives (e.g., for metal-organic frameworks, polymers, or pharmaceutical intermediates) must procure the meta isomer as the starting material.

Synthesis Requiring Distillation-Based Purification

The significantly lower boiling point of m-tert-butyl chlorobenzene (194.2°C) compared to its para analog (~211-216°C) offers a tangible advantage in process chemistry [1]. This property allows for purification via fractional distillation at lower temperatures, potentially reducing energy costs and minimizing thermal decomposition of sensitive products. This is a direct, practical consideration for industrial-scale procurement and process development.

Investigations into Regioselective Electrophilic Aromatic Substitution

For researchers studying the interplay of steric and electronic effects on the regioselectivity of electrophilic aromatic substitution, m-tert-butyl chlorobenzene serves as a valuable probe. Its substitution pattern (with a bulky ortho/para-director and a chlorine atom) creates a unique steric and electronic environment that can be systematically compared to the para isomer and other analogs to refine predictive models for reaction outcomes [1].

Analytical Method Development and Quality Control

The distinct IR spectral signature of m-tert-butyl chlorobenzene, specifically the absence of bands at 12.1 and 13.5 microns found in the para isomer, provides a reliable, non-destructive method for isomer identification [1]. This is crucial for analytical chemists developing purity assays, for quality control laboratories verifying incoming shipments, and for researchers ensuring the identity of their starting materials before committing to costly synthetic sequences.

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